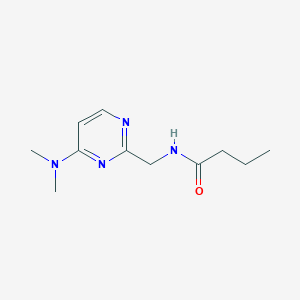![molecular formula C15H22N4O3 B2864767 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide CAS No. 328027-54-9](/img/structure/B2864767.png)
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide, also known as BDPH, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide works by binding to the serotonin and dopamine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. By inhibiting the reuptake of serotonin and dopamine, 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide has been shown to have a number of biochemical and physiological effects, including increased extracellular levels of serotonin and dopamine, increased neuronal firing, and increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). These effects have been linked to improvements in mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide in lab experiments is its specificity for the serotonin and dopamine transporters, which allows for more targeted manipulation of these neurotransmitter systems. However, one limitation is that 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide may have off-target effects on other neurotransmitter systems, which could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide. One area of interest is the development of more selective and potent 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide analogs that can be used to further elucidate the role of serotonin and dopamine in psychiatric disorders. Another area of interest is the investigation of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide's potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide in combination with other drugs or therapies is an area of potential research, as it may enhance the efficacy of existing treatments.
Synthesemethoden
The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with propanehydrazide to yield 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide.
Wissenschaftliche Forschungsanwendungen
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the uptake of serotonin and dopamine, two neurotransmitters that play a crucial role in the regulation of mood, behavior, and cognition. As such, 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide has been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c16-17-15(20)3-4-18-5-7-19(8-6-18)10-12-1-2-13-14(9-12)22-11-21-13/h1-2,9H,3-8,10-11,16H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGVJMVNMMOLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-propionic acid hydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2864697.png)


![6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane](/img/structure/B2864702.png)



![N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2864706.png)
